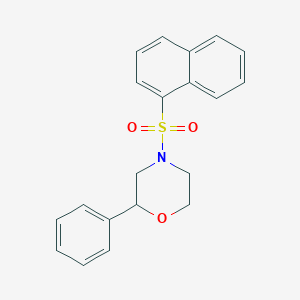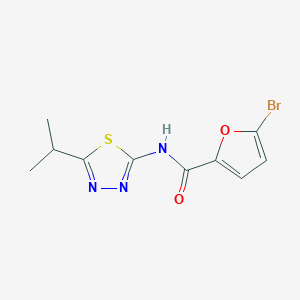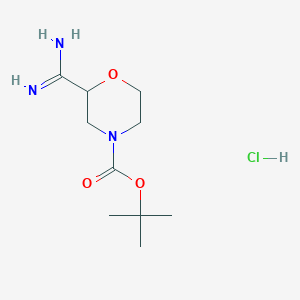
4-(naphthalene-1-sulfonyl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a naphthalene-1-sulfonyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine typically involves the reaction of morpholine with naphthalene-1-sulfonyl chloride and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction . The reaction conditions usually require controlled temperatures and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The morpholine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine.
Phenylmorpholine: Lacks the sulfonyl group but shares the morpholine and phenyl structures.
Dansyl chloride: Contains a similar naphthalene sulfonyl group but is used primarily as a fluorescent labeling reagent.
Uniqueness
This compound is unique due to its combination of a sulfonyl group, a phenyl group, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
4-naphthalen-1-ylsulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHLKUJMZNTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2665082.png)



![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)


![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![3-(4-chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4H-chromen-4-one](/img/structure/B2665095.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)
